molecular formula C7H9N5 B021663 6-Dimethylaminopurine CAS No. 104245-07-0

6-Dimethylaminopurine

Cat. No.: B021663
CAS No.: 104245-07-0
M. Wt: 163.18 g/mol
InChI Key: BVIAOQMSVZHOJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Dimethylaminopurine, also known as 6-dimethyladenine or 6-dmap, belongs to the class of organic compounds known as 6-alkylaminopurines. 6-alkylaminopurines are compounds that contain an alkylamine group attached at the 6-position of a purine. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring. This compound is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). This compound has been primarily detected in blood. Within the cell, this compound is primarily located in the cytoplasm. This compound can be biosynthesized from adenine.
N(6),N(6)-dimethyladenine is a tertiary amine that is adenine substituted at N-6 by geminal methyl groups. It derives from an adenine.

Scientific Research Applications

1. Cloning and Embryo Development

6-Dimethylaminopurine (6-DMAP) is prominently used in the field of cloning, particularly in mammalian cloning processes. It has been used as an agent to promote the successful production of cloned mammals, being instrumental in the development of embryos produced by somatic cell nuclear transfer. Studies have demonstrated its effectiveness in various species, including pigs, sheep, and cattle, often in combination with other compounds like cycloheximide. Research shows its impact on various developmental stages of embryos, affecting parameters like blastocyst formation rate and total cell number in cloned embryos (Dode & Adona, 2001), (Shedova & Lopukhov, 2021).

2. Induction of Tetraploidy and Triploidy

6-DMAP has been used in inducing tetraploidy and triploidy in various species. Its application in oysters for inducing tetraploidy and in shrimp for triploidy induction has been explored. This approach is significant for the enhancement of certain desirable traits in aquaculture, such as increased growth rate and disease resistance (Peachey & Allen, 2016), (Sellars, Arce, & Hertzler, 2012).

3. Oocyte Activation and Maturation

6-DMAP plays a significant role in oocyte activation and maturation in various animal models. It has been used in studies to understand the mechanisms of oocyte maturation and to improve the efficiency of in vitro fertilization techniques. Its impact on meiotic resumption and the developmental potential of oocytes has been a focus of several researches (Anderiesz, Fong, Bongso, & Trounson, 2000).

4. Photocatalytic Behavior

In a more diverse application, 6-DMAP has been used in the synthesis and study of photocatalytic behavior. It was found to stabilize nanoparticles of CdS, exhibiting photocatalytic activity. This suggests potential applications in fields like nanotechnology and renewable energy (Kumar & Mital, 2004).

Properties

IUPAC Name

N,N-dimethyl-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-12(2)7-5-6(9-3-8-5)10-4-11-7/h3-4H,1-2H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIAOQMSVZHOJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20239658
Record name N(6),N(6)-Dimethyladenine
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Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 6-Dimethylaminopurine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000473
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CAS No.

938-55-6
Record name 6-DMAP
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Record name N(6),N(6)-Dimethyladenine
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Record name 6-(Dimethylamino)purine
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Record name N(6),N(6)-Dimethyladenine
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Record name 6-dimethylaminopurine
Source European Chemicals Agency (ECHA)
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Record name 6,6-DIMETHYLADENINE
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Record name 6-Dimethylaminopurine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000473
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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